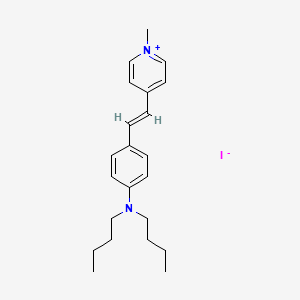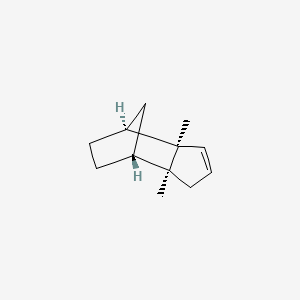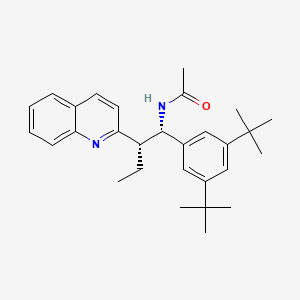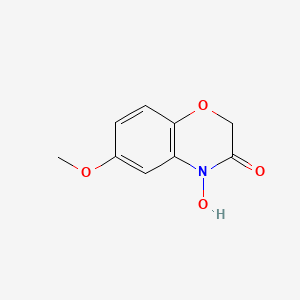
Dodecyltris(3-fluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyltris(3-fluorophenyl)silane is an organosilicon compound with the molecular formula C30H37F3Si . This compound is characterized by the presence of a silicon atom bonded to three 3-fluorophenyl groups and one dodecyl group. It is a member of the silane family, which is known for its diverse applications in various fields, including materials science, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyltris(3-fluorophenyl)silane typically involves the reaction of trichlorosilane with 3-fluorophenyl magnesium bromide, followed by the introduction of the dodecyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Step 1: Preparation of 3-fluorophenyl magnesium bromide by reacting 3-fluorobromobenzene with magnesium in dry ether.
Step 2: Reaction of trichlorosilane with 3-fluorophenyl magnesium bromide to form tris(3-fluorophenyl)silane.
Step 3: Introduction of the dodecyl group through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyltris(3-fluorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with lower oxidation states.
Substitution: The fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyltris(3-fluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: Employed in the development of advanced materials, including coatings, adhesives, and composites.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a surface modifier in various industrial processes
Wirkmechanismus
The mechanism of action of Dodecyltris(3-fluorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of transformations. The dodecyl group provides hydrophobic properties, making the compound useful in modifying surface characteristics and enhancing compatibility with organic materials .
Vergleich Mit ähnlichen Verbindungen
Tris(3-fluorophenyl)silane: Lacks the dodecyl group, making it less hydrophobic.
Dodecyltris(phenyl)silane: Lacks the fluorine atoms, resulting in different reactivity and stability.
Tris(pentafluorophenyl)silane: Contains more fluorine atoms, leading to higher electron-withdrawing effects and different reactivity patterns.
Uniqueness: Dodecyltris(3-fluorophenyl)silane is unique due to the combination of its hydrophobic dodecyl group and the electron-withdrawing fluorophenyl groups. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C30H37F3Si |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
dodecyl-tris(3-fluorophenyl)silane |
InChI |
InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |
InChI-Schlüssel |
FBDZOXSEVBTAIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)




![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)






![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

